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molecular formula C9H5ClO2 B8292635 5-Chlorobenzofuran-4-carbaldehyde

5-Chlorobenzofuran-4-carbaldehyde

Cat. No. B8292635
M. Wt: 180.59 g/mol
InChI Key: AVCSBLRAYSJMIM-UHFFFAOYSA-N
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Patent
US05981572

Procedure details

A solution of diethyl cyanomethylphosphonate (11.5 ml) in dry ethylene glycol dimethyl ether (DME; 10 ml) was added dropwise to a suspension of sodium hydride (60%; 2.914 g) in DME (50 ml) at 0° under nitrogen. The mixture was stirred at 0° for 20 mins. Then a solution of 5-chloro-benzofuran-4-carbaldehyde mixture with 5-chloro-benzofuran-6-carbaldehyde (10.95 g) in DME (50 ml) was added in one portion. The mixture was heated at 60° for 2 h, cooled to room temperature and partitioned between water (150 ml) and ether (3×100 ml). The combined organic extracts were washed with brine (2×100 ml) and dried (MgSO4). The solvent was evaporated and the residue purified by column chromatography. Elution with cyclohexane/ethyl acetate 20:1 gave the title compound as a colourless solid (6.75 g)
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
2.914 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-chloro-benzofuran-6-carbaldehyde
Quantity
10.95 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(CP(=O)([O:8][CH2:9][CH3:10])OCC)#N.[H-].[Na+].[Cl:14][C:15]1[C:23]([CH:24]=O)=[C:19]2[CH:20]=[CH:21][O:22][C:18]2=[CH:17][CH:16]=1.ClC1C(C=O)=CC2[O:34][CH:33]=[CH:32]C=2C=1>COCCOC>[Cl:14][C:15]1[CH:16]=[CH:17][C:18]([O:22][CH2:21][CH:20]([O:8][CH2:9][CH3:10])[O:34][CH2:33][CH3:32])=[CH:19][C:23]=1[CH3:24] |f:1.2|

Inputs

Step One
Name
Quantity
11.5 mL
Type
reactant
Smiles
C(#N)CP(OCC)(OCC)=O
Name
Quantity
2.914 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(C=CO2)=C1C=O
Name
5-chloro-benzofuran-6-carbaldehyde
Quantity
10.95 g
Type
reactant
Smiles
ClC=1C(=CC2=C(C=CO2)C1)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° for 20 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 60° for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
partitioned between water (150 ml) and ether (3×100 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography
WASH
Type
WASH
Details
Elution with cyclohexane/ethyl acetate 20:1

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)OCC(OCC)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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